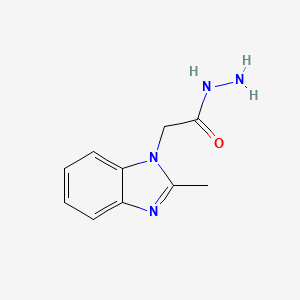
6-Phenylhexyldimethylchlorosilane
Übersicht
Beschreibung
6-Phenylhexyldimethylchlorosilane is an organochlorosilane compound with the molecular formula C14H23ClSi . It is used as a chemical intermediate .
Synthesis Analysis
The synthesis of this compound involves several steps :Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H23ClSi . The molecular weight of the compound is 254.87 .Chemical Reactions Analysis
This compound reacts slowly with moisture/water . It is soluble in organic solvents, such as ethers and ketones, and insoluble in water .Physical and Chemical Properties Analysis
This compound is a liquid substance . It has a density of 0.949±0.06 g/cm3 (Predicted), a boiling point of 320.4±21.0 °C (Predicted), and a refractive index of 1.4931 .Wissenschaftliche Forschungsanwendungen
Surface Modification and Material Enhancement
One of the primary applications of organosilane compounds, closely related to 6-Phenylhexyldimethylchlorosilane, involves the modification of surface properties to enhance material characteristics. For instance, organosilane self-assembled monolayers (SAMs) on silicon substrates have been utilized to create binary microstructures with distinct electron affinities, significantly impacting imaging contrast in scanning electron microscopy (SEM). Such modifications are crucial for advanced material design and nanofabrication processes (Saito et al., 2003).
Polymer Synthesis and Functionalization
In polymer science, organosilanes serve as key intermediates for introducing silyl ether functionalities into polymers. This approach was demonstrated in the regioselective 6-O silylation of starch, where a bulky silylating agent was employed to selectively protect the primary OH position of starch molecules. This method opens new avenues for the synthesis of functionalized biopolymers with tailored properties (Petzold et al., 2001).
Advanced Coatings and Adhesive Properties
The application of organosilanes in creating advanced coatings for metals to improve adhesive properties has also been explored. For example, γ-methacriloxypropyltrimethoxysilane (MPS) was used to enhance the adhesion between electrogalvanized steel sheets and anaerobic adhesives, demonstrating the potential of organosilanes in industrial bonding applications (Pantoja et al., 2016).
Catalysis and Chemical Synthesis
Organosilane compounds play a crucial role in catalysis and chemical synthesis. For instance, the synthesis of phenyltrichlorosilane from trichlorosilane and chlorobenzene via gas phase condensation was investigated to understand the mechanisms of silicon-based compound formation, showcasing the importance of organosilanes in producing key intermediates for the chemical industry (Huang et al., 2013).
Safety and Hazards
6-Phenylhexyldimethylchlorosilane is an irritating chemical that may cause irritation or burns in contact with the skin and eyes . It should be stored in a closed container to avoid contact with oxygen, acid, and alkali to prevent adverse reactions . When handling and storing, correct laboratory safety practices and measures should be followed .
Wirkmechanismus
Target of Action
6-Phenylhexyldimethylchlorosilane is a chemical intermediate . It is used in the synthesis of various compounds, making it a key player in numerous chemical reactions. The primary targets of this compound are the reactants it is combined with in synthesis reactions.
Result of Action
It is known to cause severe skin burns and eye damage . This suggests that it can interact with biological tissues, leading to cellular damage.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability. Proper storage and handling are necessary to maintain its efficacy and prevent harmful reactions .
Biochemische Analyse
Biochemical Properties
6-Phenylhexyldimethylchlorosilane plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It can form covalent bonds with proteins and enzymes, altering their structure and function. This compound is known to interact with enzymes involved in silicon metabolism, such as silicatein, which catalyzes the polymerization of silica. The interaction between this compound and these enzymes can lead to the formation of stable organosilicon complexes, influencing biochemical pathways .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways by modifying the activity of key signaling proteins. For instance, it may affect the phosphorylation status of proteins involved in the MAPK/ERK pathway, leading to changes in gene expression and cellular metabolism. Additionally, this compound can impact cell membrane integrity and fluidity, affecting cellular communication and transport processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific amino acid residues in proteins, leading to conformational changes that alter protein function. This compound may also inhibit or activate enzymes by interacting with their active sites, thereby modulating biochemical reactions. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under controlled conditions but may degrade when exposed to moisture or extreme pH levels. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and differentiation. Studies have shown that prolonged exposure can result in changes in cellular metabolism and gene expression patterns .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may enhance certain biochemical pathways without causing significant toxicity. At higher doses, this compound can induce toxic effects, such as oxidative stress and apoptosis. Threshold effects have been observed, where a specific dosage range triggers a marked change in cellular response. It is crucial to determine the optimal dosage to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to silicon metabolism. It interacts with enzymes such as silicatein and other silicon-binding proteins, influencing the polymerization and deposition of silica. This compound can also affect metabolic flux by altering the activity of key enzymes in these pathways, leading to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to transport proteins that facilitate its movement across cell membranes. Additionally, this compound may accumulate in specific cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it can exert its biochemical effects. The distribution of this compound within tissues can influence its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification. The precise localization of this compound within cells can determine its specific biochemical roles and effects .
Eigenschaften
IUPAC Name |
chloro-dimethyl-(6-phenylhexyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23ClSi/c1-16(2,15)13-9-4-3-6-10-14-11-7-5-8-12-14/h5,7-8,11-12H,3-4,6,9-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKNKAIDGMTIMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCCCCC1=CC=CC=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50700669 | |
| Record name | Chloro(dimethyl)(6-phenylhexyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97451-53-1 | |
| Record name | Chloro(dimethyl)(6-phenylhexyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


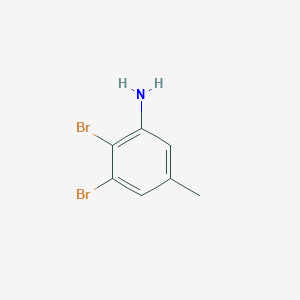

![2,4-Dihydro-1-oxo-1,2,4-triazolo[3,4-C][1,4]benzoxazine](/img/structure/B3176035.png)

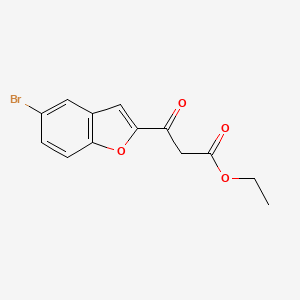

![1-[4-(Morpholin-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B3176057.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethylphosphonic acid](/img/structure/B3176058.png)
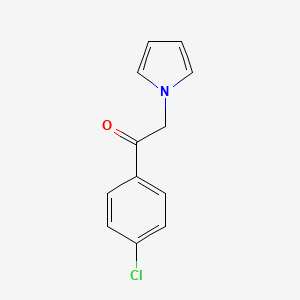
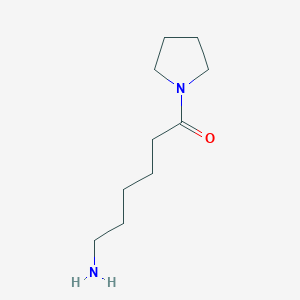
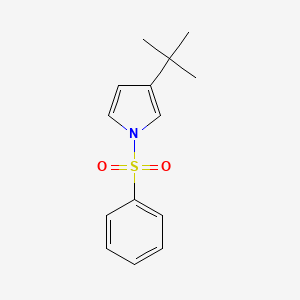
![5-Benzyl-1-oxa-5-azaspiro[2.5]octane](/img/structure/B3176079.png)
![2-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3176089.png)
